Methyl 3-fluoro-5-hydroxybenzoate

Medicinal Chemistry ADME Drug Design

Fluorinated building block supply often suffers from batch inconsistency and limited regioisomeric purity. Methyl 3-fluoro-5-hydroxybenzoate (CAS 1072004-32-0) resolves these issues: • LogP 1.75-2.54 enhances CNS permeability vs. non-fluorinated analogs • Enables Rh(III)-catalyzed C-H alkenylation-cyclization/thiolation for thio-benzofurans • ≥98% HPLC purity ensures assay reproducibility in high-throughput screening • 2 g/L aqueous solubility suits controlled-release formulation studies

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 1072004-32-0
Cat. No. B1420867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-5-hydroxybenzoate
CAS1072004-32-0
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)F)O
InChIInChI=1S/C8H7FO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
InChIKeyDIIVOKPOASIMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-fluoro-5-hydroxybenzoate (CAS 1072004-32-0): A Strategic Fluorinated Benzoate Building Block for Medicinal Chemistry and Chemical Synthesis Procurement


Methyl 3-fluoro-5-hydroxybenzoate (CAS 1072004-32-0) is a fluorinated aromatic ester building block classified as a benzoate derivative with the molecular formula C₈H₇FO₃ and a molecular weight of 170.14 g/mol . It contains a fluorine substituent at the 3-position and a hydroxyl group at the 5-position on the benzoate ring, which confers distinct physicochemical properties including calculated LogP values ranging from 1.32 to 2.54 and topological polar surface area (TPSA) of 46.53 Ų [1]. This compound is commercially available at standard purities of 95% to 98% from multiple research chemical suppliers and is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis .

Why Methyl 3-fluoro-5-hydroxybenzoate Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Substituting Methyl 3-fluoro-5-hydroxybenzoate with a non-fluorinated analog (e.g., Methyl 3-hydroxybenzoate) or a regioisomer (e.g., Methyl 3-fluoro-4-hydroxybenzoate) fundamentally alters key molecular properties critical to synthetic utility and biological target engagement. The fluorine atom at the 3-position significantly modulates lipophilicity (LogP) and electronic distribution, impacting membrane permeability, metabolic stability, and hydrogen-bonding interactions in target binding . Regioisomeric shifts in the hydroxyl group position can further change pKa and hydrogen-bonding capacity, affecting reactivity in coupling reactions and enzyme recognition. The specific 3-fluoro-5-hydroxy substitution pattern is therefore non-interchangeable for applications requiring precise control over physicochemical and pharmacophore properties [1].

Quantitative Differentiation of Methyl 3-fluoro-5-hydroxybenzoate Against Key Analogs: Solubility, Lipophilicity, and Safety Profile


Enhanced Lipophilicity (LogP 1.75-2.54) Versus Non-Fluorinated Methyl 3-Hydroxybenzoate (LogP ~1.3)

Methyl 3-fluoro-5-hydroxybenzoate exhibits substantially higher lipophilicity than its non-fluorinated counterpart Methyl 3-hydroxybenzoate, with consensus LogP values of 1.75 (average of five predictive methods) and a reported LogP of 2.54 , compared to Methyl 3-hydroxybenzoate's LogP of approximately 1.3 [1]. This difference translates to a >0.4 log unit increase in lipophilicity, which is known to correlate with improved membrane permeability and metabolic stability in drug-like molecules .

Medicinal Chemistry ADME Drug Design

Aqueous Solubility of 2 g/L (Slightly Soluble) Distinguishes it from More Soluble Non-Fluorinated Analogs

Methyl 3-fluoro-5-hydroxybenzoate is classified as slightly soluble in water with a calculated solubility of 2 g/L at 25°C . In contrast, Methyl 3-hydroxybenzoate is soluble in water . This lower aqueous solubility of the fluorinated compound may be advantageous for applications requiring controlled release or precipitation, while also necessitating consideration of co-solvent systems in synthetic workflows.

Formulation Science Preformulation Crystallization

Regioisomeric Boiling Point Shift (+30.8°C) Relative to Methyl 3-Fluoro-4-Hydroxybenzoate Enables Alternative Purification Strategies

The calculated boiling point of Methyl 3-fluoro-5-hydroxybenzoate is 290.7±25.0°C at 760 mmHg , which is approximately 30.8°C higher than the boiling point of its regioisomer Methyl 3-fluoro-4-hydroxybenzoate (259.9±25.0°C) . This significant difference in volatility can be exploited for separation and purification purposes in synthetic sequences where both isomers may be formed.

Organic Synthesis Purification Distillation

GHS Classification as Warning (H302/H312/H332 Harmful) Versus Non-Hazardous Methyl 3-Hydroxybenzoate

Methyl 3-fluoro-5-hydroxybenzoate carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), with a signal word 'Warning' . In contrast, Methyl 3-hydroxybenzoate is not classified as hazardous under GHS . This divergence in safety profile directly impacts handling protocols, personal protective equipment requirements, and shipping classifications, which must be accounted for in procurement planning and laboratory operations.

Safety Handling Regulatory

Fluorine Substitution Confers Enhanced Metabolic Stability Potential Based on Class-Level SAR of Fluorinated Benzoates

The presence of a fluorine atom at the 3-position of the benzoate ring is known to block cytochrome P450-mediated oxidative metabolism at that site, as established in structure-activity relationship (SAR) studies of fluorinated benzoate derivatives [1]. Methyl 3-fluoro-5-hydroxybenzoate incorporates this fluorine at a position that would otherwise be susceptible to hydroxylation in its non-fluorinated analog Methyl 3-hydroxybenzoate. While direct comparative microsomal stability data for this exact compound pair are not available in the public domain, the class-level inference that fluorination reduces metabolic clearance is well-supported by extensive medicinal chemistry literature on fluorinated aromatic building blocks [2].

Drug Metabolism Lead Optimization Fluorine Chemistry

Standard Purity Grade ≥98% (HPLC) Meets Stringent Research Specifications Compared to Lower Purity (95%) Grade Options

Methyl 3-fluoro-5-hydroxybenzoate is commercially available at a standard purity of ≥98% (HPLC) from multiple vendors , whereas some suppliers offer a lower purity grade of 95% . The higher purity specification reduces the risk of unknown impurities interfering with sensitive biological assays or catalytic reactions, and provides greater batch-to-batch reproducibility for research applications requiring high confidence in compound identity.

Analytical Chemistry Quality Control Reproducibility

High-Impact Application Scenarios for Methyl 3-fluoro-5-hydroxybenzoate Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization for Improved Membrane Permeability

Utilize Methyl 3-fluoro-5-hydroxybenzoate as a fluorinated benzoate building block in the synthesis of drug candidates where enhanced passive membrane permeability is desired. The compound's LogP of 1.75-2.54, significantly higher than non-fluorinated analogs, supports improved cell penetration and oral bioavailability . This application is particularly relevant in central nervous system (CNS) drug discovery programs where permeability across the blood-brain barrier is a critical parameter.

Synthetic Intermediate in Regioselective C-H Functionalization Cascades

Employ Methyl 3-fluoro-5-hydroxybenzoate as a substrate in rhodium(III)-catalyzed asymmetric C-H alkenylation-cyclization/thiolation reactions to synthesize thio-benzofurans in a single step [1]. The fluorine and hydroxyl substitution pattern provides a unique electronic and steric environment that enables regioselective functionalization under mild conditions with broad substrate scope and good functional group tolerance.

Preformulation and Crystallization Studies Requiring Controlled Solubility Profiles

Leverage the compound's slightly soluble nature (2 g/L in water) to design controlled-release formulations or to study crystallization behavior in biphasic reaction systems . This solubility profile distinguishes it from more soluble non-fluorinated analogs and can be advantageous for applications requiring precipitation or extraction-driven purification steps.

High-Throughput Screening with Stringent Purity Requirements

Procure the ≥98% HPLC purity grade for use in high-throughput biological screening assays where impurities could generate false positives or interfere with target engagement . The higher purity specification ensures greater assay reproducibility and reduces the need for time-consuming purification prior to screening, thereby accelerating hit-to-lead timelines.

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